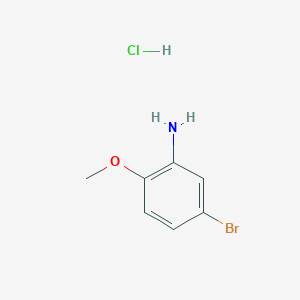
5-Bromo-2-methoxyaniline hydrochloride
Vue d'ensemble
Description
5-Bromo-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H9BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methoxy group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Applications De Recherche Scientifique
5-Bromo-2-methoxyaniline hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: The compound is used in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-5-methoxyaniline HCL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . In case of ingestion, the mouth should be rinsed with water .
Mécanisme D'action
Target of Action
It is used as a synthetic material intermediate for the preparation of epidermal growth factor receptor inhibitors, urolithin derivatives, and melatonergic ligands .
Pharmacokinetics
It is slightly soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxyaniline hydrochloride. For instance, it should be preserved in a well-closed, light-resistant, and tight container and stored in a cool and dry place to maintain its stability . The pH of the environment could also affect its solubility and therefore its bioavailability.
Analyse Biochimique
Biochemical Properties
5-Bromo-2-methoxyaniline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the preparation of epidermal growth factor receptor inhibitors, which are crucial in cancer treatment . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes and participate in catalytic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound can cause toxic or adverse effects, such as cellular toxicity and organ damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxyaniline hydrochloride typically involves the bromination of 2-methoxyaniline. The reaction is carried out by treating 2-methoxyaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-methoxyaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methoxyaniline: Similar in structure but lacks the hydrochloride group.
2-Amino-4-bromoanisole: Another brominated aniline derivative with a different substitution pattern.
2-Methoxy-5-methylaniline: Contains a methoxy group and a methyl group instead of a bromine atom.
Uniqueness
5-Bromo-2-methoxyaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.
Propriétés
IUPAC Name |
5-bromo-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNKHSMCARHIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674507 | |
| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-54-0 | |
| Record name | 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


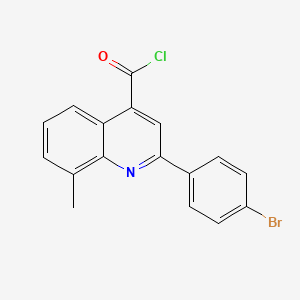





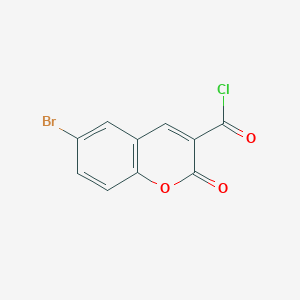
![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372410.png)
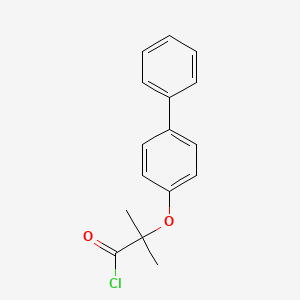
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1372414.png)
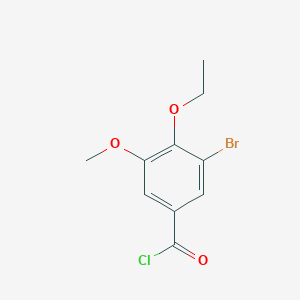
![4-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372418.png)
![2-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372419.png)

